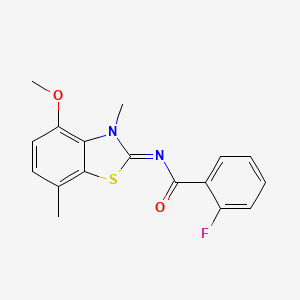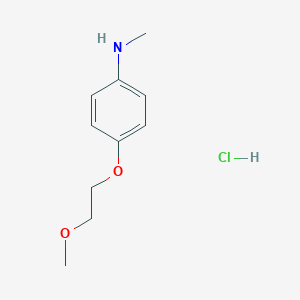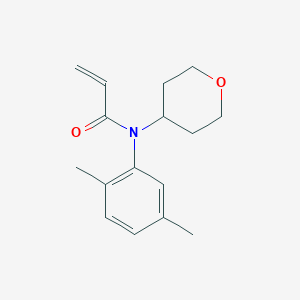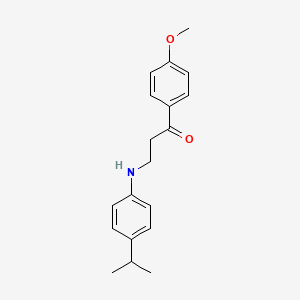
3-(4-Isopropylanilino)-1-(4-methoxyphenyl)-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Isopropylanilino)-1-(4-methoxyphenyl)-1-propanone, also known as IPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a synthetic analog of methamphetamine and has been studied for its ability to act as a central nervous system stimulant.
Applications De Recherche Scientifique
Isolation and Identification in Plant Compounds
- Compounds related to 3-(4-Isopropylanilino)-1-(4-methoxyphenyl)-1-propanone have been isolated from plant sources like the needles of Pinus sylvestris, providing insights into the chemical composition of plant materials (Andersson & Lundgren, 1988).
Metabolism and Derivatives in Biological Systems
- Metabolites of similar compounds have been studied in biological systems, such as the metabolism of 1-(4-hydroxy-3-methoxyphenyl)-2-propanone in rats, contributing to our understanding of the metabolic pathways of complex organic molecules (Jodynis-Liebert, 1993).
Chemical Synthesis and Transformations
- Research has explored the synthesis and chemical transformations of related compounds, offering valuable information for the development of synthetic methodologies and the creation of novel organic compounds (Reichel & Pritze, 1974).
Lignin Model Studies
- Lignin model studies have utilized compounds analogous to 3-(4-Isopropylanilino)-1-(4-methoxyphenyl)-1-propanone, providing insights into lignin chemistry and the potential for developing new materials or chemicals derived from lignin (Li, Lundquist, & Stenhagen, 1996).
Potential in Corrosion Inhibition
- Propanone derivatives, closely related to 3-(4-Isopropylanilino)-1-(4-methoxyphenyl)-1-propanone, have been studied as inhibitors of mild steel corrosion, suggesting potential applications in materials science and industrial processes (Olasunkanmi & Ebenso, 2019).
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-3-(4-propan-2-ylanilino)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-14(2)15-4-8-17(9-5-15)20-13-12-19(21)16-6-10-18(22-3)11-7-16/h4-11,14,20H,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYPSUICPLUVLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NCCC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![diendo-3-Benzoyl-bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2467397.png)
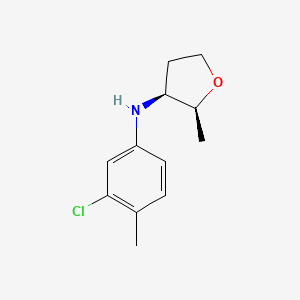
![4-[(4-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzoic acid](/img/structure/B2467400.png)
![N-(3-fluorophenyl)-2-({5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide](/img/structure/B2467401.png)
![2-{[10-(Ethoxycarbonyl)pyrido[1,2-a]indol-3-yl]oxy}acetic acid](/img/structure/B2467403.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2467404.png)
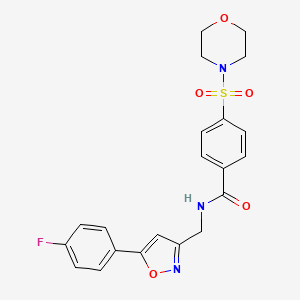
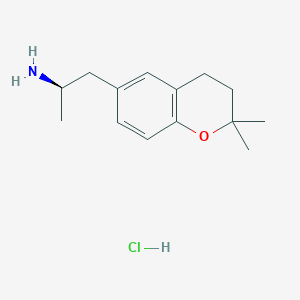
![2-Chloro-N-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl]acetamide](/img/structure/B2467409.png)
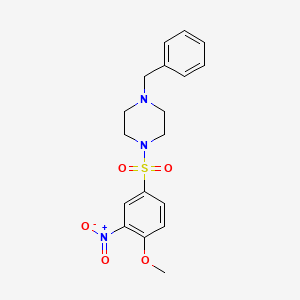
![5-Methyl-2-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2467415.png)
